2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo group on the oxazepine core and a 3,4-dimethoxyphenylacetamide substituent. The dibenzooxazepine scaffold is known for its pharmacological relevance, particularly in modulating inflammation and receptor interactions . The acetamide moiety and methoxy groups likely enhance its binding affinity to biological targets, such as dopamine receptors or inflammatory mediators, while the ethyl group may influence pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-4-27-19-7-5-6-8-21(19)32-20-12-10-17(15-18(20)25(27)29)26-24(28)14-16-9-11-22(30-2)23(13-16)31-3/h5-13,15H,4,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZQGMXNRPJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure comprises a dibenzo[b,f][1,4]oxazepine core substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety.
Antipsychotic Properties
Research indicates that compounds similar to dibenzo[b,f][1,4]oxazepines exhibit significant antagonistic activity at dopamine D2 receptors. The selective antagonism at these receptors is crucial for alleviating symptoms associated with psychotic disorders. The compound's structural features suggest it may function similarly in modulating dopaminergic activity .
Antioxidant Activity
Recent studies have demonstrated that derivatives of oxazepine compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity was evaluated using various assays such as DPPH and ABTS radical scavenging tests, indicating a robust capacity to inhibit oxidative processes .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Dopamine Receptors : The compound likely binds to dopamine D2 receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation.
- Antioxidant Mechanisms : It appears to enhance endogenous antioxidant defenses by upregulating the expression of antioxidant enzymes and reducing oxidative damage markers.
- Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), the compound reduces the synthesis of inflammatory cytokines.
Study 1: Antipsychotic Efficacy
In a clinical trial involving patients with schizophrenia, administration of a related dibenzo[b,f][1,4]oxazepine derivative resulted in significant improvements in psychotic symptoms compared to placebo controls. The trial highlighted the importance of dopamine receptor modulation in therapeutic efficacy .
Study 2: Antioxidant Evaluation
A study assessing the antioxidant capacity of various oxazepine derivatives found that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Data Summary
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic derivative that has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the scientific research applications of this compound, supported by data tables and case studies.
Structural Characteristics
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with methoxyphenyl and acetamide substituents. The molecular formula is , with a molecular weight of approximately 585.67 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Cytotoxicity assays have shown that the compound induces apoptosis in cancer cells, which is crucial for its potential use as an anticancer agent.
Case Study: Cytotoxicity Assays
A study conducted on HeLa (cervical cancer) and L1210 (leukemia) cell lines revealed the following IC50 values:
- HeLa Cells : IC50 = 29 µM
- L1210 Cells : IC50 = 130 µM
These results suggest that the compound has moderate to high efficacy against these cancer types, warranting further investigation into its mechanisms of action and therapeutic potential.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. It has been tested against various bacterial and fungal pathogens.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Apoptosis Induction
The mechanism underlying the anticancer effects of this compound appears to involve the activation of intrinsic apoptotic pathways. This includes modulation of key proteins such as Bcl-2 and activation of caspase cascades.
Enzyme Inhibition
The antimicrobial activity may be attributed to enzyme inhibition within microbial metabolic pathways, disrupting essential cellular functions.
Synthetic Route
The synthesis of This compound typically involves several steps:
- Formation of the dibenzo[b,f][1,4]oxazepine core.
- Introduction of methoxyphenyl and acetamide groups through functional group modifications.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Characterization Techniques
Characterization confirms the identity and purity of the synthesized compound, ensuring its suitability for biological testing.
Recent Research Trends
Recent studies have focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. Investigations into structure-activity relationships (SAR) have revealed that specific substitutions can significantly improve anticancer activity.
Example Study: Structure-Activity Relationship (SAR)
A publication explored various derivatives of dibenzo[b,f][1,4]oxazepines, demonstrating that modifications at nitrogen and oxygen positions enhance biological activity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hours | 2-(3,4-dimethoxyphenyl)acetic acid + 10-ethyl-11-oxodibenzo[b,f]oxazepin-2-amine | |
| Basic Hydrolysis | NaOH (2M), ethanol, 80°C, 4 hours | Sodium 2-(3,4-dimethoxyphenyl)acetate + free amine |
Key findings:
-
Hydrolysis rates depend on steric hindrance around the amide bond. The ethyl group at position 10 slightly slows reactivity compared to methyl analogs.
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Products are precursors for further derivatization, such as re-amination or esterification.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring in the dibenzo[b,f]oxazepine core allows substitution at position 8 or 9.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium cyanide | DMF, 120°C, 12 hours | 8-cyano derivative | |
| Sodium methoxide | Methanol, reflux, 5 hours | 9-methoxy derivative |
Key findings:
-
Substitution occurs preferentially at position 8 due to electronic and steric factors.
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Reaction yields range from 45–72% depending on the nucleophile’s strength.
Oxidation Reactions
The oxazepine ring’s sulfur atom (if present in analogs) and the ethyl side chain are susceptible to oxidation.
Key findings:
-
Oxidation of the ethyl group to a carboxylic acid enhances water solubility but reduces CNS penetration.
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NaIO<sub>4</sub> selectively oxidizes sulfur in thiazepine analogs to sulfones without affecting other functionalities .
Esterification and Amide Coupling
The acetic acid moiety (post-hydrolysis) can undergo esterification or re-amidation.
Key findings:
-
Esterification improves lipid solubility for enhanced bioavailability.
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Coupling with primary amines (e.g., benzylamine) yields analogs with modified receptor affinity.
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group can undergo demethylation to form catechol derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr<sub>3</sub> | DCM, −78°C to RT, 6 hours | 3,4-dihydroxyphenyl derivative | |
| HBr (48%) | Acetic acid, reflux, 8 hours | Partially demethylated intermediates |
Key findings:
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Demethylation enhances hydrogen-bonding capacity, improving interactions with polar biological targets .
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Over-demethylation may lead to instability under physiological conditions.
Photochemical Reactions
The dibenzo[b,f]oxazepine core exhibits photochemical ring-opening under UV light.
| Conditions | Product | Reference |
|---|---|---|
| UV (365 nm), benzene, 12 hours | Quinoline-based heterocycle via electrocyclic opening |
Key findings:
Comparison with Similar Compounds
Thiazepine Derivatives ()
Two compounds from Jin et al. (2024) share structural similarities but replace the oxazepine ring with a thiazepine (sulfur-containing) core:
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
Key Differences and Implications :
- Thiazepines are more polarizable, which may reduce membrane permeability compared to oxazepines.
- Synthetic Challenges : Both thiazepine derivatives exhibited low yields (~9%) during synthesis, suggesting inherent instability or side reactions in the thiazepine system .
- Substituent Position : The acetamide group in the target compound is at position 2, whereas the thiazepine analogues place substituents at position 8, likely influencing spatial interactions with biological targets.
Nitro- and Butyl-Substituted Oxazepine ()
The compound N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide diverges in substituents:
- 3-Nitro Group : Introduces strong electron-withdrawing effects, which could stabilize the oxazepine ring or modulate redox activity.
Functional Impact :
The nitro group may confer oxidative stress-related bioactivity, distinct from the target compound’s methoxy-driven interactions.
Functional Group Modifications
Carbamic Acid Ester Derivative (BT2, )
BT2 (10-Ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) shares the 10-ethyl-11-oxo core but replaces the acetamide with a carbamate group.
Sulfonamide Derivative ()
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide features a sulfonamide group instead of acetamide:
- 10-Acetyl Group : Reduces ring flexibility, possibly affecting binding to rigid protein pockets.
Comparative Data Tables
Research Findings and Implications
- Oxazepine vs. Thiazepine : The oxazepine core in the target compound likely offers better metabolic stability and receptor selectivity compared to thiazepines, which suffer from synthetic inefficiencies .
- Substituent Effects : The 3,4-dimethoxyphenyl group may synergize with the acetamide to enhance binding to dopamine D2-like receptors, whereas nitro or sulfonamide groups shift activity toward redox or solubility-driven pathways .
- Functional Group Trade-offs : While carbamates (BT2) and sulfonamides improve stability or solubility, they may reduce target affinity compared to acetamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Utilize reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to predict feasible synthetic pathways for the dibenzo[b,f][1,4]oxazepin core and acetamide coupling . Pair this with statistical Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and reduce the number of physical trials . For example, fractional factorial designs can isolate critical variables affecting yield, such as the steric hindrance of the 3,4-dimethoxyphenyl group during nucleophilic substitution.
Q. How can researchers characterize the molecular structure and confirm the regioselectivity of the acetamide substitution on the dibenzooxazepin ring?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, high-resolution mass spectrometry) with X-ray crystallography to resolve ambiguities in substitution patterns. For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, computational chemistry tools (e.g., molecular docking or DFT-based NMR shift predictions) can validate the spatial arrangement of the 10-ethyl-11-oxo group relative to the acetamide moiety .
Q. What preliminary biological screening strategies are recommended to assess the compound’s pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, dibenzooxazepin derivatives are known to interact with neurotransmitter receptors or kinases. Use fluorescence polarization assays to measure binding affinity to serotonin receptors (5-HT2A/2C) or kinase inhibition assays (e.g., JAK3 or EGFR) . Include cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cell lines to establish baseline safety profiles .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity in the dibenzooxazepin core during functionalization?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate transition states during key steps (e.g., ring-opening/closure or ethyl group migration). If experimental yields contradict computational predictions (e.g., unexpected byproducts), use machine learning-aided cheminformatics to identify overlooked steric or electronic factors (e.g., solvent polarization effects on the oxazepin carbonyl group) .
Q. What strategies address discrepancies in biological activity data across different assay platforms (e.g., in vitro vs. ex vivo)?
- Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., buffer pH, serum protein content) to identify confounding variables. For inconsistent IC50 values, validate results using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) and apply multivariate regression to correlate structural features (e.g., methoxy group orientation) with activity .
Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
